molecular formula C16H19NO4S B2767175 Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797276-43-7

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2767175
CAS No.: 1797276-43-7
M. Wt: 321.39
InChI Key: LRPZLNXIKGVRGK-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

The synthesis of benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves several steps, typically starting with the construction of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to create complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which reduces side reactions and increases yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency.

Chemical Reactions Analysis

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be compared with other benzofuran derivatives, such as:

These compounds share similar core structures but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11(2)10-22(19,20)13-8-17(9-13)16(18)15-7-12-5-3-4-6-14(12)21-15/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPZLNXIKGVRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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